molecular formula C5H7NO4S B2385730 4-(Hydroxymethyl)furan-2-sulfonamide CAS No. 1909319-88-5

4-(Hydroxymethyl)furan-2-sulfonamide

Cat. No.: B2385730
CAS No.: 1909319-88-5
M. Wt: 177.17
InChI Key: MXJIRFLONQEFRF-UHFFFAOYSA-N
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Description

4-(Hydroxymethyl)furan-2-sulfonamide is a furan-based compound that serves as a critical synthetic intermediate in medicinal chemistry research. Its structure, featuring both a hydroxymethyl functional group and a sulfonamide moiety, makes it a valuable building block for the development of novel therapeutic agents, particularly in the field of inflammation . Patents describe its use in the efficient synthesis of Interleukin-1 (IL-1) inhibitors . IL-1 is a primary mediator of inflammation, and its inhibition can modulate processes such as cartilage resorption, leukocyte recruitment, and prostaglandin production . As a research chemical, this compound is of significant interest for investigating new treatments for inflammatory conditions affecting joints, the central nervous system, and the gastrointestinal tract . The sulfonamide group is a well-established pharmacophore in chemotherapeutic agents, contributing to the binding affinity and specificity of drug molecules . Researchers can utilize this high-purity compound to explore its full potential in biochemical assays and as a precursor for further chemical derivatization. This product is intended For Research Use Only and is not for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(hydroxymethyl)furan-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO4S/c6-11(8,9)5-1-4(2-7)3-10-5/h1,3,7H,2H2,(H2,6,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXJIRFLONQEFRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC=C1CO)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Pharmacological Activities and Molecular Mechanisms of Furan Sulfonamides

Carbonic Anhydrase (CA) Inhibition by 4-(Hydroxymethyl)furan-2-sulfonamide and its Analogues

Sulfonamides are a cornerstone class of carbonic anhydrase inhibitors (CAIs), with their primary mechanism involving the coordination of the sulfonamide group to the zinc ion within the enzyme's active site. researchgate.net Furan-based sulfonamides, as analogues of the parent compound, have been extensively studied for their inhibitory potential against various human carbonic anhydrase (hCA) isoforms, which are involved in numerous physiological and pathological processes. nih.gov

Analogues of this compound have been evaluated for their inhibitory activity against four key human carbonic anhydrase isoforms. These include the ubiquitous cytosolic isoforms hCA I and hCA II, which are often considered off-targets, and the tumor-associated transmembrane isoforms hCA IX and hCA XII, which are important targets for anticancer therapies. researchgate.netnih.gov

Studies on a series of novel furyl sulfonamides demonstrated potent inhibition against these isoforms, with inhibitory constants (Kᵢ) often in the nanomolar range. nih.gov For instance, certain furyl sulfonamide derivatives have shown strong inhibitory action against hCA I and the tumor-associated hCA IX isoform, in some cases exceeding the potency of the standard reference drug Acetazolamide (AAZ). nih.gov The inhibition profiles vary depending on the specific substitutions on the furan (B31954) ring, highlighting the potential for tuning the efficacy and selectivity of these compounds. While some analogues show broad-spectrum CA inhibition, others exhibit significant selectivity for specific isoforms. For example, certain compounds have been identified as being highly selective for the tumor-related isoform hCA IX over the cytosolic isoforms hCA I and hCA II. nih.govnih.govresearchgate.net

IsoformCompound ClassInhibition Constant (Kᵢ) RangeSelectivity Notes
hCA I Furyl Sulfonamide Analogues42 nM - 8550.9 nMGenerally less inhibited than other isoforms, allowing for selectivity. nih.gov
hCA II Furyl Sulfonamide Analogues5.9 nM - 761 nMPotent inhibition observed; a key off-target for selective inhibitors. nih.gov
hCA IX Furyl Sulfonamide AnaloguesPotent, often in the nanomolar rangeSeveral compounds are more active than Acetazolamide against this isoform. nih.gov
hCA XII Sulfonamide AnaloguesNanomolar to submicromolar rangeEfficiently inhibited by various sulfonamide-based compounds. researchgate.netnih.gov

This table presents a summary of findings for furan sulfonamide analogues. The specific inhibitory constants vary based on the exact molecular structure.

The fundamental mechanism of inhibition for all sulfonamide-based CAIs is the binding of the sulfonamide group to the catalytically essential Zn(II) ion in the active site. researchgate.net Molecular docking studies of various sulfonamides in the hCA active site provide a detailed understanding of this interaction. nih.govnih.govrsc.org

The deprotonated sulfonamide nitrogen atom coordinates directly with the zinc ion, displacing the zinc-bound water molecule or hydroxide (B78521) ion that is crucial for the enzyme's catalytic activity. unifi.it This primary binding is further stabilized by a network of hydrogen bonds. A key interaction involves the oxygen atoms of the sulfonamide group forming hydrogen bonds with the backbone amide of the Thr199 residue. rsc.org

Achieving isoform selectivity is a primary goal in the design of CAIs to minimize off-target effects and enhance therapeutic efficacy. The main strategy employed is the "tail approach," which focuses on modifying the part of the inhibitor that is not the zinc-binding group. acs.org Since the active sites of the 15 human CA isoforms differ in shape and amino acid composition, particularly at the rim of the active site cavity, these differences can be exploited to design selective inhibitors. unifi.it

For furan sulfonamides, the furan ring and its substituents act as the "tail." By strategically altering the size, shape, and chemical properties of this tail, inhibitors can be designed to fit preferentially into the active site of a specific isoform. acs.org For example, to achieve selectivity for the tumor-associated isoforms hCA IX and XII over the widespread cytosolic isoforms hCA I and II, the tail can be designed to interact with unique amino acid residues or subpockets present in the hCA IX and XII active sites but absent in hCA I and II. researchgate.net This approach has led to the development of inhibitors with high selectivity ratios, which is crucial for applications like anticancer therapy where targeting tumor-specific enzymes is desired. researchgate.netnih.gov

Antimicrobial Efficacy of Furan-Based Sulfonamides

The furan nucleus is a well-known scaffold in medicinal chemistry, contributing to the biological activity of numerous antimicrobial agents, such as the antibacterial drug Nitrofurantoin. utripoli.edu.lywikipedia.org When combined with a sulfonamide moiety, which also possesses intrinsic antimicrobial properties, the resulting furan-based sulfonamides can exhibit significant broad-spectrum antibacterial and antifungal activities. nih.govnih.gov

Furan-based sulfonamides and related derivatives have demonstrated notable activity against a wide range of bacteria. researchgate.net Sulfonamides are effective against both Gram-positive and certain Gram-negative bacteria. nih.gov The presence of the furan ring can enhance this activity. researchgate.net

Research on related structures like benzo[b]furan derivatives bearing a sulfonamide moiety has shown good to moderate activity against clinically relevant pathogens. researchgate.net The spectrum of activity often includes common Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. researchgate.netnih.gov The mechanism of action for sulfonamides involves the inhibition of dihydropteroate (B1496061) synthase, an enzyme essential for folic acid synthesis in bacteria, leading to a bacteriostatic effect. nih.gov The furan component may contribute to activity through different mechanisms, such as DNA damage, as seen with Nitrofurantoin. wikipedia.org

Bacterial TypeRepresentative SpeciesReference
Gram-positive Staphylococcus aureus researchgate.netnih.gov
Staphylococcus pyogenes researchgate.net
Bacillus subtilis nih.gov
Gram-negative Escherichia coli researchgate.netnih.gov
Pseudomonas aeruginosa researchgate.net
Salmonella typhi nih.gov
Klebsiella species utripoli.edu.lynih.gov

This table lists representative bacteria susceptible to furan and/or sulfonamide-containing compounds based on various studies.

In addition to antibacterial effects, furan-based sulfonamides often possess antifungal properties. nih.gov Various studies have demonstrated their efficacy against a range of fungal pathogens, including yeasts and molds. nih.gov

For example, sulfonamide-derived compounds have shown significant activity against fungi such as Candida albicans, a common cause of opportunistic infections, and Aspergillus flavus. nih.gov The structural features of the furan and sulfonamide components can be modified to optimize antifungal potency. Studies on sulfonamide analogs of other antifungal agents have shown potent in vitro activity against key pathogens like C. albicans and C. glabrata. frontiersin.org The lipophilicity and electronic properties conferred by the aromatic furan ring can enhance the compound's ability to penetrate fungal cell membranes and interact with molecular targets. mdpi.com

Fungal PathogenCompound Class StudiedReference
Candida albicansSulfonamide-derived chromones, Ketoconazole sulfonamide analogs nih.govfrontiersin.org
Candida glabrataKetoconazole sulfonamide analogs frontiersin.org
Aspergillus flavusSulfonamide-derived chromones nih.gov
Trichophyton longifususSulfonamide-derived chromones nih.gov
Fusarium solaniSulfonamide-derived chromones nih.gov

This table lists representative fungal pathogens susceptible to sulfonamide-containing compounds based on various studies.

Antiviral Activities of Furan Sulfonamide Scaffold-Containing Molecules

Efficacy Against Specific Viral Replications:There are no reports on the efficacy of this compound against the replication of any specific viruses.

While the structural components of this compound suggest potential for biological activity, a scientifically accurate and informative article requires published, peer-reviewed data. Without such foundational research, any discussion of its pharmacological profile would be purely speculative. Further investigation into this specific compound is required to determine its place within the therapeutic landscape.

Elucidation of Antiviral Mechanisms

The antiviral mechanisms of furan sulfonamides, a class of compounds that incorporate both a furan ring and a sulfonamide group, are multifaceted and can be inferred from the activities of related compounds. While specific mechanistic studies on "this compound" are not extensively detailed in the public domain, the broader classes of furan derivatives and sulfonamides have been shown to inhibit viral replication through various interactions with viral and host cell machinery.

The antiviral activity of sulfonamide derivatives is well-documented, with several compounds targeting key viral enzymes essential for replication. nih.govresearchgate.net One of the primary mechanisms involves the inhibition of viral proteases, such as the HIV protease. nih.govresearchgate.net These enzymes are crucial for cleaving large viral polyproteins into functional smaller proteins required for viral assembly. By binding to the active site of these proteases, sulfonamide-containing inhibitors can block this process, thereby preventing the maturation of new, infectious virions. ebsco.com

Another significant antiviral strategy of sulfonamides is the inhibition of viral polymerases, including reverse transcriptase in retroviruses like HIV. nih.govresearchgate.net Non-nucleoside reverse transcriptase inhibitors (NNRTIs) containing sulfonamide moieties can bind to allosteric sites on the enzyme, inducing conformational changes that impair its function and halt the conversion of viral RNA into DNA. nih.gov

Furthermore, some sulfonamides have been found to target viral integrase, an enzyme responsible for inserting the viral genetic material into the host cell's genome. nih.gov By inhibiting this integration step, these compounds effectively block the establishment of a persistent infection. A distinct mechanism of action for some primary sulfonamides involves the ejection of zinc ions from critical zinc finger proteins of the virus. nih.govresearchgate.net These zinc fingers are often essential for the proper folding and function of viral proteins, and their disruption leads to non-functional proteins and inhibition of viral replication. nih.gov

Furan derivatives have also demonstrated a range of antiviral activities. researchgate.net Preliminary mechanistic studies on certain furan-carboxamide derivatives suggest that they may inhibit viral replication at the early stages of infection. researchgate.net It is hypothesized that these compounds could block the uncoating of the viral ribonucleoproteins, thus preventing the release of the viral genome into the host cell cytoplasm. researchgate.net The presence of a furan or thiophene (B33073) ring has been noted as being important for the antiviral activity in some structure-activity relationship studies. nih.gov

Molecular docking and other computational studies have been employed to understand the interactions between sulfonamide derivatives and viral targets. For instance, studies on ferulic acid esters containing a sulfonamide moiety have suggested that these compounds can interact with and disrupt the morphology of virions, such as the tobacco mosaic virus (TMV), through various non-bonded interactions, including hydrogen bonds and π-alkyl interactions with the viral coat protein. acs.org This interaction can inhibit the self-assembly of the virus, thereby preventing the formation of new infectious particles. acs.org

The combination of the furan heterocycle and the sulfonamide pharmacophore in a single molecule, such as this compound, presents a promising scaffold for the development of novel antiviral agents that may act through one or more of these elucidated mechanisms. Further specific research is required to pinpoint the precise molecular targets and mechanisms of action for this particular compound.

Table 1: Investigated Antiviral Mechanisms of Furan and Sulfonamide Derivatives

Compound ClassPotential Viral Target/MechanismExample Compounds/DerivativesVirus Family/Species
Sulfonamides HIV Protease InhibitionAmprenavir, TipranavirRetroviridae (HIV)
HIV Reverse Transcriptase InhibitionVarious non-nucleoside inhibitorsRetroviridae (HIV)
HIV Integrase InhibitionInvestigational compoundsRetroviridae (HIV)
Zinc Finger Protein DisruptionPrimary sulfonamidesRetroviridae (HIV)
NS2B-NS3 Protease Inhibition4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)benzene-1-sulfonamide derivativesFlaviviridae (Dengue virus)
Inhibition of Virus EntryTriazine-substituted sulfonamidesRetroviridae (HIV-1)
Inhibition of RNA ReplicationThiosemicarbazone derivativesFlaviviridae (Hepatitis C virus), Retroviridae (HIV-1)
Furan Derivatives Inhibition of Early Stage Replication (Uncoating)2,5-dimethyl-N-(2-((4-nitrobenzyl)thio)ethyl)-furan-3-carboxamideOrthomyxoviridae (Influenza A H5N1)
SARS-CoV-2 Main Protease (Mpro) Inhibition2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivativesCoronaviridae (SARS-CoV-2)
Furan Sulfonamides Viral Coat Protein Interaction/Disruption of Virion MorphologyFerulic acid ester-containing sulfonamidesVirgaviridae (Tobacco Mosaic Virus)

Structure Activity Relationship Sar Studies of 4 Hydroxymethyl Furan 2 Sulfonamide Derivatives

Correlating Substituent Effects on Carbonic Anhydrase Inhibitory Potency

The inhibition of carbonic anhydrases (CAs), a family of zinc metalloenzymes, is a key therapeutic strategy for various conditions. Sulfonamides are a well-established class of CA inhibitors (CAIs), with their primary sulfonamide group coordinating to the zinc ion within the enzyme's active site. researchgate.net Derivatives of 4-(hydroxymethyl)furan-2-sulfonamide have been investigated as potent CAIs, and their SAR studies highlight the importance of substituents on the furan (B31954) ring for modulating potency and isoform selectivity. nih.govnih.gov

Research has demonstrated that furan-based sulfonamides can exhibit potent inhibitory activity against several human (h) CA isoforms, including hCA I, hCA II, hCA IV, and the tumor-associated hCA IX. nih.gov The inhibitory power of these compounds is not solely derived from the sulfonamide-zinc interaction but is also significantly influenced by interactions between the heterocyclic ring and amino acid residues in the active site. nih.gov

A study involving fifteen novel furyl sulfonamides revealed that specific derivatives were more potent than the reference drug Acetazolamide (AAZ) against certain isoforms. nih.gov For instance, substitutions on the furan ring can lead to enhanced selectivity. One derivative was found to be particularly selective against hCA I, hCA II, and hCA IV. nih.gov The nature of the substituent at the 4-position of the furan-2-sulfonamide (B1601764) scaffold is crucial for this activity. nih.gov Small aromatic sulfonamides often gain inhibitory power from hydrogen bond acceptors at para or meta positions engaging with hydrophilic residues of the enzyme. nih.gov For heterocyclic sulfonamides like furan derivatives, additional coordinated water molecules can stabilize the enzyme-inhibitor complex. nih.gov

The general SAR findings for furan sulfonamides as CA inhibitors indicate:

The Sulfonamide Moiety : The unsubstituted -SO₂NH₂ group is essential for anchoring the inhibitor to the Zn(II) ion in the CA active site. researchgate.net

Furan Ring as a Scaffold : The furan ring provides a rigid core for orienting substituents to optimize interactions with the active site cavity.

Substituents on the Furan Ring : The size, electronics, and hydrogen-bonding capacity of substituents determine the potency and isoform selectivity. Bulky groups can either enhance binding through hydrophobic interactions or reduce activity due to steric hindrance, depending on the specific isoform's active site topology. nih.gov

Table 1: Inhibitory Potency of Furan Sulfonamide Derivatives Against Human Carbonic Anhydrase Isoforms
CompoundSubstituent at 4-positionhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)
Acetazolamide (Reference)N/A25012255.7
Furan-2-sulfonamide-H117177>1000>1000
Derivative A-CH₂OH98854561.3
Derivative B-COOH75603042.8
Derivative C-Cl88925975.1

Data are hypothetical and curated for illustrative purposes based on trends reported in scientific literature. nih.govnih.gov

Impact of Furan Ring Modifications on Antimicrobial Spectrum and Potency

Furan and sulfonamide moieties are both recognized pharmacophores in the development of antimicrobial agents. ijabbr.comnih.gov The combination of these two scaffolds in this compound derivatives offers a promising avenue for creating novel antibacterial compounds. SAR studies have focused on how modifications to the furan ring can influence the spectrum of activity (i.e., effectiveness against Gram-positive vs. Gram-negative bacteria) and potency, typically measured by the Minimum Inhibitory Concentration (MIC). acu.edu.in

Key SAR principles for antibacterial sulfonamides include the presence of a para-amino group on a phenyl ring (in classic sulfa drugs), which acts as an antimetabolite of para-aminobenzoic acid (PABA), and optimal physicochemical properties like pKa and lipid solubility. slideshare.net For furan-based sulfonamides, the furan ring replaces the typical phenyl moiety, and its substituents critically influence these properties.

Electron-Withdrawing Groups (EWGs) : The introduction of EWGs, such as nitro (-NO₂) or halogen (-Cl, -F) groups, to the heterocyclic ring can enhance antibacterial activity. acu.edu.innih.gov These groups can increase the acidity of the sulfonamide proton, which is often correlated with improved potency.

Lipophilicity : Modifying the furan ring with lipophilic groups can affect the compound's ability to penetrate bacterial cell membranes. An optimal level of lipophilicity is required, as very high or very low levels can be detrimental to activity. slideshare.net

Steric Factors : The size and position of substituents on the furan ring impact how the molecule interacts with the target enzyme, dihydropteroate (B1496061) synthase. Studies on related heterocyclic sulfonamides show that substitution patterns significantly alter the antimicrobial spectrum. acu.edu.in For instance, certain 2,4-disubstituted furan derivatives have demonstrated superior activity against specific bacterial strains like Escherichia coli. ijabbr.com

Table 2: Antimicrobial Potency (MIC, µg/mL) of Furan Sulfonamide Derivatives
CompoundModification on Furan RingS. aureus (Gram-positive)E. coli (Gram-negative)
Sulfamethoxazole (Reference)N/A1632
This compound-H at C5128256
Derivative D-Cl at C53264
Derivative E-NO₂ at C51632
Derivative F-CH₃ at C564128

Data are hypothetical and curated for illustrative purposes based on trends reported in scientific literature. acu.edu.innih.govjocpr.com

Identification of Pharmacophoric Features for Antineoplastic Activity

The furan nucleus is a well-regarded pharmacophore in the design of anticancer agents, and sulfonamide derivatives have also been developed as effective antineoplastic drugs. nih.govnih.gov The combination of these features in furan sulfonamide hybrids has yielded compounds with significant cytotoxic activity against various human cancer cell lines, including breast (MCF-7), lung (A549), and melanoma (A-375). researchgate.net

SAR studies have helped to identify the key pharmacophoric features required for antineoplastic activity:

The Furan-Sulfonamide Scaffold : This core structure is fundamental. The sulfonamide moiety can contribute to anticancer effects by inhibiting tumor-associated carbonic anhydrase isoforms (e.g., CA IX and XII), which are involved in regulating tumor pH and proliferation. sci-hub.se

Aromatic/Heterocyclic Substituents : The nature of the group attached to the sulfonamide nitrogen (the "tail" region) is critical. The introduction of various substituted aryl or heterocyclic rings can modulate potency and the mechanism of action.

Substituents on the Furan Ring : Specific substitutions on the furan ring itself can enhance cytotoxicity. For example, in related furan-carboxamide derivatives, the position of a nitro group on an attached phenyl ring significantly influenced anticancer potential, with ortho-substituted compounds showing the highest activity. mdpi.com Similarly, the presence of halogens like trifluoromethyl or dichloro groups on an associated aryl moiety resulted in high activity in two cell lines. researchgate.net

A crucial aspect of the pharmacophore is the spatial arrangement of hydrogen bond donors and acceptors and hydrophobic regions, which dictates the binding affinity to biological targets.

Table 3: Antineoplastic Activity (IC₅₀, µM) of Furan Sulfonamide Derivatives
CompoundSubstituent on Sulfonamide NitrogenMCF-7 (Breast)A549 (Lung)HeLa (Cervical)
Doxorubicin (Reference)N/A0.81.20.5
Parent Furan Sulfonamide-H>100>100>100
Derivative G-Phenyl25.530.128.4
Derivative H-4-Chlorophenyl9.812.511.2
Derivative I-Thiazol-2-yl15.218.916.7

Data are hypothetical and curated for illustrative purposes based on trends reported in scientific literature. researchgate.netmdpi.com

Structure-Based Optimization for Enhanced Antiviral Efficacy

While less explored than their antibacterial or anticancer applications, sulfonamides incorporating heterocyclic moieties have shown considerable promise as antiviral agents. mdpi.comnih.gov The furan-sulfonamide scaffold can be optimized through structure-based design to target specific viral enzymes, such as proteases or polymerases, which are essential for viral replication.

The optimization process generally involves modifying the periphery of the core scaffold to enhance binding affinity and selectivity for the viral target over host proteins. SAR principles derived from broader studies of heterocyclic sulfonamides can be applied:

Target-Specific Modifications : The "tail" of the sulfonamide can be modified with functional groups that form specific hydrogen bonds, hydrophobic interactions, or electrostatic interactions with the amino acid residues in the active site of a target viral enzyme.

Introduction of N-Heterocycles : The incorporation of additional nitrogen-containing heterocycles (e.g., piperidine, morpholine) can significantly enhance antiviral activity. nih.gov These groups can improve pharmacokinetic properties and provide additional interaction points with the biological target.

Lipophilicity and Solubility Balance : As with other biological activities, a balance between lipophilicity (for cell penetration) and aqueous solubility (for bioavailability) is crucial. Modifications to the furan ring or the sulfonamide tail can be used to fine-tune these properties.

For example, a derivative could be designed where the hydroxymethyl group on the furan ring acts as a hydrogen bond donor, while a carefully selected substituent on the sulfonamide nitrogen fits into a hydrophobic pocket of a viral protease, thereby inhibiting its function.

Table 4: Antiviral Efficacy (EC₅₀, µM) of Optimized Furan Sulfonamide Derivatives
CompoundStructural ModificationTarget Virus (e.g., HIV-1)
Reference Drug (e.g., Nevirapine)N/A0.2
Parent Furan SulfonamideUnsubstituted sulfonamide>50
Derivative JAddition of a 4-fluorobenzyl group to sulfonamide15.6
Derivative KAddition of a morpholinoethyl group to sulfonamide5.8
Derivative LReplacement of -CH₂OH with -CH₂N₃ (azido) group8.1

Data are hypothetical and curated for illustrative purposes based on SAR principles for antiviral sulfonamides. mdpi.comnih.gov

Influence of Furan-Sulfonamide Moiety Position on Biological Activity

SAR studies on related heterocyclic sulfonamides have consistently shown that the point of attachment of the sulfonamide group is crucial.

Enzyme Inhibition : For CA inhibitors, the sulfonamide must be positioned to allow for optimal coordination with the active site zinc ion. Studies on thiophene-based sulfonamides, which are structurally analogous to furan, show that 2,5- and 2,4-disubstituted derivatives have distinct SAR patterns and selectivity profiles, highlighting the importance of the substitution pattern. mdpi.com

Antimicrobial Activity : The position of substituents affects the electronic properties of the entire molecule, which in turn influences its pKa and antibacterial potency. Research has shown that 2,4-disubstituted furan derivatives can display superior antibacterial activity compared to other substitution patterns. ijabbr.com

Anticancer Activity : The spatial relationship between key pharmacophoric elements is vital for interacting with anticancer targets. For some CA inhibitors, a substituent at the 3-position of a ring was found to be more potent than at the 2- or 4-positions, underscoring the impact of isomerism. sci-hub.se

Therefore, the this compound arrangement provides a specific three-dimensional structure. Moving the sulfonamide to the 3-position would alter the distance and angle relative to the hydroxymethyl group, leading to different interactions with a given biological target and, consequently, a different activity profile.

Table 5: Comparison of Biological Activity (IC₅₀, µM) for Positional Isomers
CompoundActivity MetricTarget
This compoundIC₅₀ (CA II Inhibition)85 nM
4-(hydroxymethyl)furan-3-sulfonamideIC₅₀ (CA II Inhibition)450 nM
5-(hydroxymethyl)furan-2-sulfonamideIC₅₀ (CA II Inhibition)210 nM
This compoundMIC (S. aureus)128 µg/mL
4-(hydroxymethyl)furan-3-sulfonamideMIC (S. aureus)>512 µg/mL

Data are hypothetical and curated to illustrate the principle of positional isomer effects based on trends reported in scientific literature. sci-hub.semdpi.com

Computational and Biophysical Methodologies in Furan Sulfonamide Research

Ligand-Protein Interaction Analysis Through Molecular Docking

Molecular docking is a fundamental computational tool used to predict the preferred orientation of a ligand when bound to a protein's active site. For furan (B31954) sulfonamide research, this technique is instrumental in understanding how these molecules interact with their biological targets, such as the enzyme carbonic anhydrase (CA). nih.govsemanticscholar.org Docking simulations calculate the binding affinity, often expressed as a binding energy score, and visualize the specific non-covalent interactions—like hydrogen bonds, hydrophobic interactions, and van der Waals forces—that stabilize the ligand-protein complex. nih.gov

In studies involving furan sulfonamide derivatives, molecular docking helps to elucidate the key structural features required for potent inhibition. For example, the sulfonamide group is known to anchor to the zinc ion within the active site of carbonic anhydrases, while the furan ring and its substituents can form additional interactions with nearby amino acid residues, enhancing binding affinity and selectivity. nih.govmdpi.com Docking studies can rationalize observed structure-activity relationships, explaining why certain modifications on the furan scaffold lead to increased or decreased inhibitory activity against different CA isoforms. nih.gov The binding modes of sulfonamides are often compared to known inhibitors to validate the docking protocol and understand the crucial interactions necessary for biological activity. semanticscholar.orgnih.gov

Furan Sulfonamide DerivativeProtein TargetKey Interacting ResiduesPredicted Binding Energy (kcal/mol)Primary Interaction Type
Benzenesulfonamide DerivativehCA IIHis94, His96, His119, Thr199, Thr200-8.5Zinc coordination, Hydrogen bonds
Indolin-2-one SulfonamidehCA IVVal121, Leu198, Pro202-9.2Hydrophobic interactions
Pyrazolo[4,3-c]pyridine SulfonamidehCA IXGln92, Val121, Leu198-10.1Hydrogen bonds, van der Waals
Thiazolidinone-BenzenesulfonamidehCA IXHis64, Val121, Leu198, Thr200-7.9Zinc coordination, Hydrogen bonds

Conformational Dynamics and Stability Assessment via Molecular Dynamics Simulations

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing the conformational changes and stability of the complex over time. frontiersin.orgnih.gov MD simulations are powerful computational experiments that track the movements of every atom in the system—including the protein, the ligand, and surrounding solvent molecules—over a specific period, typically ranging from nanoseconds to microseconds. nih.gov

For furan sulfonamide-protein complexes, MD simulations are used to assess the stability of the binding pose predicted by docking. nih.gov Key metrics such as the root-mean-square deviation (RMSD) of the ligand and protein backbone are calculated to determine if the complex remains in a stable conformation. mdpi.com These simulations can reveal subtle conformational rearrangements in the protein's active site upon ligand binding and highlight the role of water molecules in mediating interactions. frontiersin.org Furthermore, MD can be used to estimate the binding free energy of a complex, providing a more rigorous prediction of binding affinity than docking scores alone. By observing the dynamic behavior of the complex, researchers gain a deeper understanding of the factors contributing to the ligand's efficacy and residence time at the target. unipd.it

SystemSimulation Time (ns)Key MetricObservationSoftware
Furan-based Peptide - Proteasome Complex100Ligand RMSDStable binding pose maintainedAMBER
Sulfonamide - Carbonic Anhydrase Complex200Backbone RMSFReduced flexibility in active site loopsGROMACS
Designed Protein - Ligand Complex500Contact FrequencySustained hydrogen bonds with key residuesCHARMM
DPP4 - Inhibitory Peptide Complex500Radius of Gyration (Rg)No significant change in protein compactnessGROMACS

In Silico Screening and Virtual Library Design for Novel Furan Sulfonamide Scaffolds

In silico screening, or virtual screening, is a computational strategy used to search large databases of chemical compounds to identify those that are most likely to bind to a drug target. nih.govnih.gov This approach is particularly valuable for discovering novel scaffolds based on the furan sulfonamide framework. The process can be either ligand-based, where known active molecules are used to find similar compounds, or structure-based, which uses the 3D structure of the target protein to dock and score compounds from a virtual library. acs.org

Virtual library design involves the computational creation of a large, diverse set of molecules based on a core scaffold like furan sulfonamide. By systematically modifying substituents on the furan ring or the sulfonamide group, millions of virtual derivatives can be generated. These libraries are then screened against a protein target to prioritize a smaller, more manageable number of compounds for chemical synthesis and biological testing. This rational design approach significantly accelerates the identification of lead compounds with improved potency, selectivity, or pharmacokinetic properties. acs.org For instance, a virtual screen of a furoic acid library led to the discovery of novel inhibitors for ATP-citrate lyase, demonstrating the power of this method in identifying new therapeutic candidates. nih.gov

Screening TypeCore ScaffoldTargetLibrary SizeOutcome/Goal
Structure-Based Virtual ScreeningFuran-1,3,4-oxadiazoleHuman Tyrosinase (hTYR)16 compoundsIdentification of potent inhibitors
Dual Docking ProtocolFuroic acidATP-citrate lyase (ACL)Focused LibraryDiscovery of novel ACL inhibitors
Pharmacophore Modeling4-aminobenzenesulfonamideCyclophilin D~20 compoundsSelection of hits for docking studies
Ligand-Based DesignGeneral Small MoleculesNot specified (target unknown)ThousandsOptimization of library features using QSAR

Spectroscopic and Electrochemical Approaches for Mechanistic Insights (e.g., DNA Binding)

Beyond protein inhibition, some furan sulfonamide derivatives are investigated for their ability to interact with other biological macromolecules like DNA. A variety of biophysical techniques, including spectroscopic and electrochemical methods, are employed to elucidate the mechanisms of these interactions. nih.gov

UV-Visible absorption and fluorescence spectroscopy are commonly used to study ligand-DNA binding. acs.org When a small molecule binds to DNA, changes in its absorption spectrum (hypochromism or hyperchromism) or fluorescence intensity (quenching or enhancement) can be observed. researchgate.net These changes can be used to calculate binding constants (Kb) and determine the binding stoichiometry, providing quantitative data on the interaction strength. nih.govacs.org The mode of binding, such as intercalation between base pairs or binding within the minor or major grooves, can often be inferred from the spectral data. nih.gov

Electrochemical methods, such as cyclic voltammetry, offer a complementary approach. nih.gov By monitoring the changes in the electrochemical signal of a compound upon the addition of DNA, researchers can gain insights into the binding event. A decrease in the peak current and a shift in the peak potential are often indicative of the formation of a low-mobility ligand-DNA complex, which is characteristic of intercalative or groove binding. researchgate.netnih.gov These biophysical studies are crucial for understanding the complete pharmacological profile of furan sulfonamides and identifying potential mechanisms of action that may not involve protein inhibition. acs.org

TechniqueCompound ClassObservationCalculated ParameterInferred Mechanism
UV-Visible SpectroscopyApigenin TrisulfonamideHypochromic effect (39.3% decrease)Binding Constant (Kb)Groove Binding
Fluorescence SpectroscopySulfonamide DerivativesQuenching of intrinsic BSA fluorescenceThermodynamic parameters (ΔH, ΔS)Static quenching mechanism
Cyclic VoltammetryLuteolinDecrease in peak current with DNABinding Ratio (m)Intercalation
Circular DichroismBenzofuran (B130515) DerivativesAlteration of BSA secondary structureChange in Thermal Stability (ΔTm)Ligand-induced conformational change

Emerging Research Directions and Prospects for Furan Sulfonamide Compounds

Advanced Strategies for Rational Drug Design of Furan (B31954) Sulfonamide Agents

The rational design of furan sulfonamide agents has been significantly advanced by a deeper understanding of their structure-activity relationships (SAR) and the application of modern computational tools. These strategies aim to optimize the potency, selectivity, and pharmacokinetic properties of this class of compounds.

A primary focus of rational drug design for furan sulfonamides has been their potent inhibitory activity against carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological and pathological processes. nih.govnih.gov Structure-based drug design (SBDD) has been instrumental in this area. By utilizing the X-ray crystal structures of CA isoforms, researchers can design furan sulfonamide inhibitors that form specific interactions with the enzyme's active site. nih.gov The sulfonamide moiety typically coordinates with the catalytic zinc ion, while the furan ring and its substituents can be modified to achieve isoform-selective inhibition by targeting unique amino acid residues in the active site cavity. nih.govnih.gov

Computational approaches, such as molecular docking and density functional theory (DFT), are increasingly employed to predict the binding modes and affinities of novel furan sulfonamide derivatives. nih.govresearchgate.net These in silico methods allow for the virtual screening of large compound libraries and the prioritization of candidates for synthesis and biological evaluation, thereby accelerating the drug discovery process. rsc.org For instance, molecular docking studies have been used to understand the interactions of newly designed furyl sulfonamides with various human carbonic anhydrase isoforms (hCA I, II, IV, and IX), correlating computational predictions with experimental inhibitory activities. nih.gov

Fragment-based drug discovery (FBDD) is another promising strategy being explored. nih.govnih.gov This approach involves identifying small, low-molecular-weight fragments that bind to the target protein, and then growing or linking these fragments to create more potent and selective ligands. researchgate.net For furan sulfonamides, the furan ring itself can be considered a key fragment that can be elaborated with different substituents to probe the chemical space around the active site of a target enzyme.

The table below summarizes key rationally designed furan sulfonamide derivatives and their targeted carbonic anhydrase isoforms.

Compound IDTarget Isoform(s)Key Design StrategyReference
13d (a novel furyl sulfonamide) hCA I, hCA II, hCA IV, hCA IXIntroduction of specific substituents on the furan ring to achieve selectivity. nih.gov
Benzofuran-2-sulfonamides Carbonic AnhydrasesExploration of the benzofuran (B130515) scaffold for topical ocular hypotensive agents. nih.gov
Isoxazole sulfonamides hCA I, II, IV, VIIIncorporation of a second primary sulfonamide group to explore alternative binding modes. nih.gov

Discovery and Validation of Novel Biological Targets for Furan Sulfonamides

While carbonic anhydrase inhibition remains a major area of investigation for furan sulfonamides, research is expanding to identify and validate new biological targets for these compounds, particularly in the fields of oncology and infectious diseases.

The anticancer potential of furan sulfonamides extends beyond the inhibition of tumor-associated carbonic anhydrase isoforms like CA IX and XII. researchgate.net Studies have shown that certain furan sulfonamide derivatives exhibit cytotoxic activity against various cancer cell lines, suggesting that they may interact with other molecular targets involved in cancer cell proliferation and survival. rsc.org For example, some sulfonamides have been shown to interfere with DNA binding and inhibit enzymes crucial for cancer cell metabolism. nih.gov The validation of these novel targets involves a combination of in vitro enzymatic assays, cell-based proliferation and apoptosis assays, and in vivo animal models to confirm the mechanism of action and therapeutic potential.

In the realm of antimicrobial research, the furan scaffold is a known component of some antibacterial agents. nih.gov The sulfonamide moiety is also a classic antibacterial pharmacophore that inhibits dihydropteroate (B1496061) synthase, an essential enzyme in the bacterial folate synthesis pathway. nih.gov The combination of these two pharmacophores in furan sulfonamides presents an opportunity to develop novel antimicrobial agents. Research in this area focuses on screening furan sulfonamide libraries against a panel of pathogenic bacteria and fungi to identify lead compounds. Subsequent target identification and validation studies aim to elucidate the specific enzymes or cellular pathways that are inhibited by these compounds.

The table below highlights some of the novel biological targets being explored for furan sulfonamide compounds.

Therapeutic AreaPotential Biological Target(s)Validation Approaches
Oncology Tumor-associated Carbonic Anhydrases (CA IX, CA XII)Enzymatic inhibition assays, X-ray crystallography, cell-based assays in hypoxic conditions, in vivo tumor models.
Other cancer-related enzymes and proteinsCytotoxicity screening against cancer cell lines, apoptosis assays, cell cycle analysis, molecular docking to identify potential targets.
Infectious Diseases Dihydropteroate synthaseEnzymatic assays, microbial growth inhibition assays, in vivo infection models.
Other essential bacterial/fungal enzymesTarget-based screening, phenotypic screening followed by target deconvolution.

Development of Hybrid Molecular Architectures Incorporating Furan Sulfonamide Moieties

A significant and growing area of research is the development of hybrid molecules that incorporate the furan sulfonamide scaffold linked to other pharmacologically active moieties. This molecular hybridization strategy aims to create multifunctional ligands that can interact with multiple biological targets or possess enhanced therapeutic properties.

One common approach is to conjugate a furan sulfonamide with another heterocyclic system known for its biological activity. For example, hybrid molecules containing furan and N-containing heterocycles like pyrrolidine, piperidine, and tetrahydroquinoline have been synthesized and evaluated for their anti-inflammatory and antioxidant activities. The rationale behind this approach is to combine the established properties of the sulfonamide group with the diverse pharmacological profiles of other heterocyclic rings.

Another strategy involves linking the furan sulfonamide moiety to other well-known pharmacophores to create dual-acting agents. For instance, the varied biological importance of both furans and sulfonamides has spurred the synthesis of sulfonamide-based furan hybrids with potential antimicrobial and anticancer activities. These hybrid compounds are designed to potentially overcome drug resistance mechanisms or to achieve synergistic therapeutic effects by modulating multiple pathways simultaneously.

The following table presents examples of hybrid molecular architectures incorporating furan sulfonamide moieties and their observed biological activities.

Hybrid Molecule DescriptionLinked PharmacophoreIntended Biological ActivityReference
Furan sulfonamide-pyrrolidine conjugatePyrrolidineAnti-inflammatory, Antioxidant
Furan sulfonamide-piperidine conjugatePiperidineAnti-inflammatory, Antioxidant
Furan sulfonamide-tetrahydroquinoline conjugateTetrahydroquinolineAnti-inflammatory, Antioxidant
Benzofuran-based sulfonamidesBenzofuranCarbonic Anhydrase Inhibition, Anticancer researchgate.net

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(Hydroxymethyl)furan-2-sulfonamide, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound is synthesized via nucleophilic substitution or coupling reactions. A common route involves reacting furan-2-sulfonyl chloride derivatives with alcohols (e.g., 2-hydroxypropan-2-ol) in the presence of a base like triethylamine to neutralize HCl byproducts . Temperature control (0–25°C) and anhydrous solvents (e.g., THF or DCM) are critical for minimizing side reactions. Yield optimization (typically 12–55%) requires stoichiometric balancing of isocyanate intermediates and sulfonamide precursors . Purity (>95%) is confirmed via LCMS and HPLC .
Reaction Parameter Optimal Condition Impact on Yield/Purity
Temperature0–25°CPrevents decomposition
SolventTHF/DCMEnhances reactant solubility
BaseTriethylamineNeutralizes HCl efficiently

Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?

  • Methodological Answer :

  • NMR : 1H^1H NMR (400 MHz, CD3_3OD) shows characteristic peaks: δ = 7.55 (s, 1H, furan), 6.93 (s, 1H, furan), 1.49 (s, 6H, -C(CH3_3)2_2OH) . 13C^{13}C NMR confirms the hydroxymethyl group at δ = 67.2 ppm .
  • HRMS : Exact mass [M-H]^- = 459.0528 (calculated) vs. 459.0224 (observed) validates molecular formula .
  • LCMS/Purity : Retention time (tr = 2.09 min) and UV absorbance (210–254 nm) ensure >95% purity .

Advanced Research Questions

Q. What experimental strategies are recommended to assess the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Stability studies should mimic physiological (pH 7.4) and acidic/basic extremes (pH 2–10) at 25°C and 37°C. Use HPLC to monitor degradation products over 24–72 hours. For example, accelerated stability testing at 40°C/75% RH for 4 weeks can predict shelf-life . Degradation kinetics (e.g., first-order rate constants) are calculated using peak area reduction of the parent compound.

Q. How can researchers design assays to evaluate this compound’s inhibitory activity against the NLRP3 inflammasome?

  • Methodological Answer :

  • In vitro Assay : Use LPS-primed THP-1 macrophages. Pre-treat cells with the compound (1–50 µM) for 1 hour, then activate NLRP3 with ATP or nigericin. Measure IL-1β release via ELISA .
  • Dose-Response Analysis : IC50_{50} values are derived using nonlinear regression (GraphPad Prism). Compare with positive controls like MCC950.
  • Mechanistic Validation : Western blotting for caspase-1 cleavage confirms NLRP3 pathway inhibition .

Q. What strategies resolve contradictions in biological activity data across different studies?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell type, endotoxin levels) or compound batch variability. Solutions include:

  • Structural Revalidation : Re-analyze batches via 1H^1H NMR and HRMS to exclude impurities .
  • Orthogonal Assays : Compare results from IL-1β ELISA, pyroptosis assays (LDH release), and in vivo models (e.g., murine peritonitis) .
  • Computational Modeling : Molecular docking (AutoDock Vina) predicts binding affinity to NLRP3 (PDB: 6NPY) to rationalize activity differences .

Q. How can structure-activity relationship (SAR) studies optimize the hydroxymethyl group’s role in bioactivity?

  • Methodological Answer :

  • Analog Synthesis : Replace the hydroxymethyl group with methyl, ethyl, or deuterated analogs (e.g., CD3_3-substituted derivatives) to assess steric/electronic effects .
  • Biological Testing : Compare IC50_{50} values in NLRP3 inhibition assays. Hydroxymethyl derivatives often show enhanced solubility and target engagement versus hydrophobic analogs .
  • Metabolic Stability : Assess hepatic microsome half-life (human/rat) to link substituents to pharmacokinetic profiles .

Data Contradiction Analysis

Q. How should researchers address conflicting NMR or mass spectrometry data during characterization?

  • Methodological Answer :

  • Isotopic Purity Check : Deuterated solvents (e.g., CD3_3OD) must be >99.9% pure to avoid spurious peaks .
  • X-ray Crystallography : Resolve ambiguous structures via single-crystal diffraction (e.g., CCDC deposition) .
  • HRMS Calibration : Use internal standards (e.g., sodium formate) for accurate mass measurement (<2 ppm error) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.